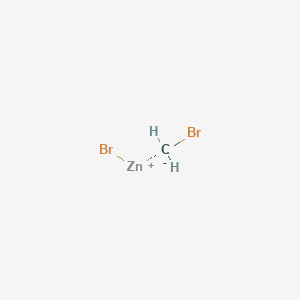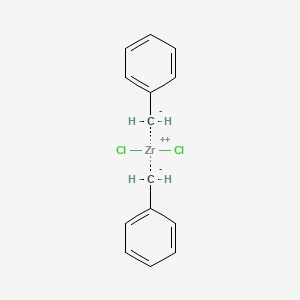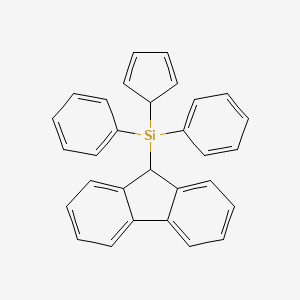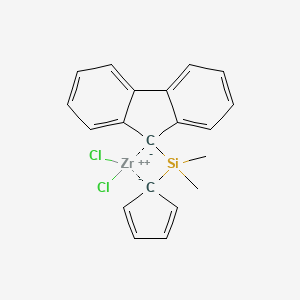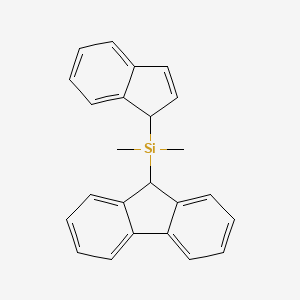
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane is an organosilicon compound that features a unique structure combining fluorenyl and indenyl groups attached to a dimethylsilane core. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoren-9-yl)-(inden-1-yl)dimethylsilane typically involves the reaction of fluorenyl and indenyl precursors with dimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Halides, nucleophiles, solvents like toluene, and catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: New silicon-carbon bonded compounds.
Applications De Recherche Scientifique
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds and the development of new organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (Fluoren-9-yl)-(inden-1-yl)dimethylsilane involves its ability to form stable silicon-carbon bonds through various chemical reactions The molecular targets and pathways involved depend on the specific application and reaction conditions
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-9H-fluoren-9-yldimethylsilane: Similar structure but lacks the indenyl group.
Bis(inden-1-yl)dimethylsilane: Contains two indenyl groups instead of one fluorenyl and one indenyl group.
Dimethylsilylfluorene: Contains only the fluorenyl group attached to dimethylsilane.
Uniqueness
(Fluoren-9-yl)-(inden-1-yl)dimethylsilane is unique due to its combination of fluorenyl and indenyl groups, which provides distinct reactivity and stability compared to other similar compounds. This unique structure allows for a broader range of chemical reactions and applications in various fields.
Propriétés
IUPAC Name |
9H-fluoren-9-yl-(1H-inden-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si/c1-25(2,23-16-15-17-9-3-4-10-18(17)23)24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h3-16,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTTYVJDSMBSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
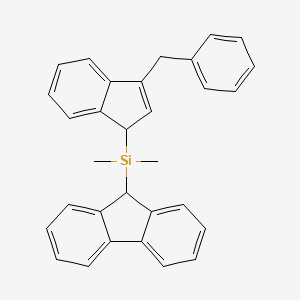
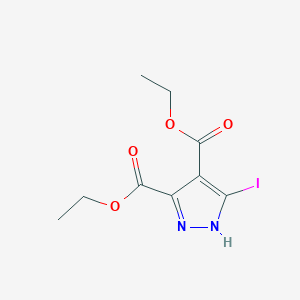
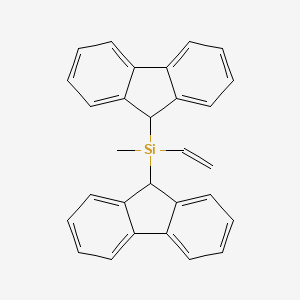
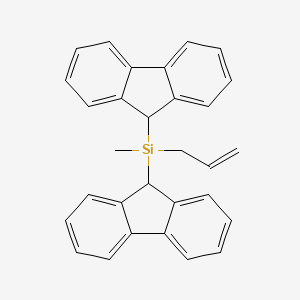
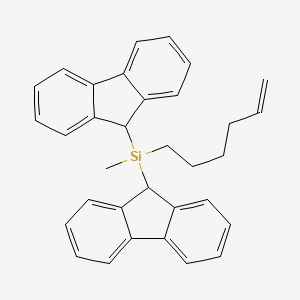
![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)
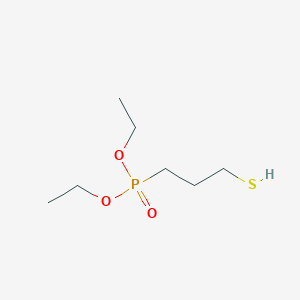
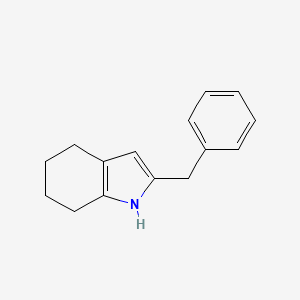
![triethoxy-[2-[2-[2-[2-(2-triethoxysilylethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane](/img/structure/B6289307.png)
